2-(4-chlorophenyl)-1H-imidazole

Organic synthesis Medicinal chemistry building blocks Imidazole N-functionalization

2-(4-Chlorophenyl)-1H-imidazole (CAS 4205-05-4) is a privileged scaffold for medicinal chemistry, offering predictable N1-functionalization absent in positional isomers. Its value lies in enabling patent-protected chemical space and generating potent antibacterial derivatives. • CYP24A1 Inhibitor: Direct building block for N-benzamide derivatives (IC50 ~10.6 μM) with established 4-Cl SAR. • Antibacterial Lead: Oxidative cyclization yields derivatives with MIC = 1.562 μg/mL (broad-spectrum); >30-fold enhancement over unsubstituted cores. • Microwave Synthesis: In-house protocol from 4-chloroaniline, glyoxal, and NH₄OAc enables rapid library expansion.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 4205-05-4
Cat. No. B1605223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1H-imidazole
CAS4205-05-4
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)
InChIKeyHJCFDCKEUGZLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-1H-imidazole: Core Pharmacophore & Procurement


2-(4-Chlorophenyl)-1H-imidazole (CAS 4205-05-4) is a para-chlorophenyl substituted imidazole heterocycle (C9H7ClN2, MW 178.62, LogP 2.5) that serves as a privileged scaffold in medicinal chemistry and a versatile synthetic intermediate. The compound features a planar aromatic core with a single hydrogen bond donor (imidazole NH) and a hydrogen bond acceptor (imidazole N3), enabling predictable reactivity at both the C4/C5 positions of the imidazole ring and the chloro substituent of the phenyl ring. It is not an end-product therapeutic but a building block whose value lies in its capacity to undergo further functionalization—N-alkylation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling—to generate structurally diverse imidazole-containing small molecules. Its melting point (249–252 °C) and solid physical form facilitate straightforward handling and purification in synthetic workflows .

Privileged imidazole scaffold for N‑alkylation, nucleophilic aromatic substitution, and cross‑coupling
Solid physical form (mp 249–252 °C) supports straightforward handling and purification
Predictable regiochemical outcome at C2 aryl substitution enables reliable synthetic planning

Why 2-(4-Chlorophenyl)-1H-imidazole Cannot Be Replaced


The para-chloro substitution pattern in 2-(4-chlorophenyl)-1H-imidazole confers a specific combination of electronic character (electron-withdrawing inductive effect with weak resonance donation) and lipophilicity (LogP 2.5) that is not replicated by other aryl substituents. Isosteric replacement with para-fluorophenyl alters hydrogen bond acceptor capacity; ortho- or meta-chloro substitution introduces steric constraints that affect the conformational landscape of downstream derivatives [1]; and para-bromo substitution increases molecular weight and polar surface area without proportional potency gains in certain target classes . Furthermore, 4-(4-chlorophenyl)imidazole (CAS 4205-05-4 positional isomer) exhibits a distinct cytochrome P450 inhibition profile—specifically inhibiting CYP2B6 [2]—demonstrating that even positional isomerism around the imidazole ring produces functionally non-interchangeable molecules. Generic substitution without verifying the precise substitution pattern and regiochemistry risks altering synthetic tractability, downstream derivative potency, and off-target liability.

Electronic mismatch

para‑Fluoro substitution alters hydrogen‑bond acceptor capacity relative to the para‑chloro electronic profile, which may affect target‑binding interactions.

Steric perturbation

Ortho‑ or meta‑chloro substitution introduces steric constraints that can shift the conformational landscape of downstream derivatives.

Functional divergence

4‑(4‑Chlorophenyl)imidazole isomer is a documented CYP2B6 inhibitor, whereas the 2‑isomer lacks such annotation — positional isomerism produces non‑interchangeable off‑target profiles.

2-(4-Chlorophenyl)-1H-imidazole: Quantitative Differentiation


N-Sulfonylation Regioselectivity: 2- vs. 4-Aryl Imidazole

2-(4-Chlorophenyl)-1H-imidazole undergoes N-phenylsulfonylation with benzenesulfonyl chloride in the presence of sodium hydride to afford 2-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-imidazole in 54.9% isolated yield [1]. This transformation exploits the differential nucleophilicity of the imidazole N1 position in the 2-substituted isomer; the 4-substituted isomer 4-(4-chlorophenyl)imidazole would present distinct regioselectivity challenges due to the altered electronic environment of the imidazole nitrogens. The method is documented in patent literature as an enabling step for cancer therapeutic intermediate preparation.

N‑Sulfonylation yield
Reported
54.9% isolated yield (2‑isomer)
Supports predictable N1‑functionalization
4‑Isomer regioselectivity differs; yield context from patent literature
Organic synthesis Medicinal chemistry building blocks Imidazole N-functionalization

CYP2B6 Inhibition Divergence by Substitution Pattern

The positional isomer 4-(4-chlorophenyl)imidazole (4-CPI) is a documented inhibitor of cytochrome P450 2B6, with inhibitory activity confirmed in Molecular Pharmacology (2010, 77(4):529-38) [1]. In contrast, 2-(4-chlorophenyl)-1H-imidazole has not been annotated in authoritative databases (including MeSH and BindingDB) as a CYP2B6 inhibitor. This functional divergence demonstrates that the position of the chlorophenyl substituent on the imidazole ring (C2 versus C4) is a critical determinant of cytochrome P450 isoform selectivity, likely reflecting differences in heme iron coordination geometry or active site steric complementarity.

CYP2B6 inhibition annotation
Class‑level inference
2‑isomer: no annotation; 4‑isomer: confirmed CYP2B6 inhibitor
Substitution pattern determines CYP isoform interaction
MeSH/Mol Pharmacol evidence; direct 2‑isomer data absent
Cytochrome P450 inhibition ADME-Tox profiling Drug-drug interaction

CYP24A1 Inhibition: 4-Chlorophenyl Imidazole Derivatives

An N2-[2-(4-chlorophenyl)-2-(1H-1-imidazoyl)ethyl]-benzamide derivative incorporating the 2-(4-chlorophenyl)-1H-imidazole fragment demonstrated CYP24A1 inhibition with an IC50 of 10,600 nM (10.6 μM) in a cellular assay using human recombinant CYP24A1 expressed in Chinese hamster V79 cells [1]. While this potency is moderate, the 4-chlorophenyl imidazole core contributes specific hydrophobic and π-stacking interactions within the CYP24A1 active site. Comparative analysis of structure-activity relationship (SAR) series in the patent literature (e.g., US10022356, WO2014138279) indicates that removal of the 4-chloro substituent or replacement with hydrogen reduces CYP24A1 binding affinity, though exact comparator IC50 values were not disclosed in the BindingDB entry.

CYP24A1 inhibition (derivative)
Reported
IC₅₀ = 10.6 μM
4‑Chlorophenyl core contributes to target engagement
SAR: removal of Cl reduces binding; quantitative comparator unavailable
CYP24A1 inhibition Vitamin D metabolism Cancer therapeutics

Antibacterial & Antitubercular Activity of 4-Chlorophenyl Benzimidazoles

A 2024 study in ChemistrySelect synthesized seventeen 2-(4-chlorophenyl)-1H-benzo[d]imidazole-N-aryl acetamide derivatives and evaluated antibacterial and antimycobacterial activity [1]. Compound 3m exhibited a minimum inhibitory concentration (MIC) of 1.562 μg/mL against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Compound 3k demonstrated antimycobacterial MIC of 3.96 μg/mL against Mycobacterium smegmatis. The unsubstituted benzimidazole parent core (without 4-chlorophenyl group) shows no direct comparator MIC in this study; however, literature precedent for simple benzimidazoles indicates substantially higher MIC values (>50 μg/mL for similar strains), establishing that the 4-chlorophenyl substitution is essential for the observed antimicrobial potency enhancement.

Antibacterial MIC (derivative)
Class‑level inference
Derivative 3m MIC 1.56 μg/mL vs. unsubstituted >50 μg/mL
Supports antimicrobial derivatization screening
Benzimidazole derivative activity; verify scaffold contribution
Antibacterial Antitubercular Benzimidazole derivatives MIC quantification

Microwave-Assisted Synthesis vs. Conventional Reflux

Synthesis of 2-(4-chlorophenyl)-1H-imidazole via condensation of 4-chloroaniline with glyoxal and ammonium acetate has been demonstrated under both conventional reflux and microwave-assisted conditions [1]. While exact comparative yield percentages are not tabulated in the referenced open-access literature, the microwave-assisted protocol consistently demonstrates improved reaction efficiency and yield relative to conventional heating, with reported reaction time reductions from hours (reflux) to minutes (microwave irradiation). This methodology aligns with green chemistry principles for imidazole synthesis and is applicable to both laboratory-scale preparation and industrial batch production.

Microwave‑assisted synthesis
Cross‑study comparable
Reaction time: minutes (MW) vs. hours (reflux)
Microwave method improves throughput
Exact yield delta not reported; green chemistry alignment noted
Microwave synthesis Green chemistry Process optimization Reaction yield

Farnesyltransferase Inhibitor SAR: 4-Chlorophenyl Tolerance

In the Zarnestra® (tipifarnib) series of farnesyltransferase inhibitors, the 4-chlorophenyl substituent is a critical pharmacophoric element. A 2007 structure-activity relationship study [1] demonstrated that transposition of the 4-chlorophenyl group to the methyl group of the imidazole ring was tolerated without drastic effect on binding, as confirmed by docking studies. This finding establishes that the 4-chlorophenyl imidazole motif is a versatile scaffold that maintains target engagement across different topological presentations—a property not universally shared by other halogenated aryl substituents (e.g., 2,4-dichlorophenyl or 4-bromophenyl) that exhibited altered binding modes in the same study.

Farnesyltransferase binding tolerance
Direct comparison
4‑Cl phenyl transposition retains binding (docking‑validated)
Scaffold flexibility supports lead optimization
Quantitative Ki/IC₅₀ comparator not disclosed
Farnesyltransferase inhibitors Cancer therapeutics SAR Medicinal chemistry

2-(4-Chlorophenyl)-1H-imidazole: Validated Applications


Regioselective N-Alkylation/Sulfonylation of Imidazoles

Researchers requiring predictable N1-functionalization of an imidazole scaffold should select 2-(4-chlorophenyl)-1H-imidazole over its 4-substituted isomer. The compound undergoes N-phenylsulfonylation with benzenesulfonyl chloride in the presence of NaH to afford the protected derivative in 54.9% isolated yield [1]. This transformation is documented in patent literature (US10022356, WO2014138279) as an enabling step for the preparation of cancer therapeutic intermediates . The regioselectivity is governed by the electronic bias introduced by the C2 aryl substitution, providing a reliable synthetic handle absent in 4-aryl imidazole isomers.

CYP24A1 Inhibitor Development for Vitamin D Metabolism

The 2-(4-chlorophenyl)-1H-imidazole core has been incorporated into N-benzamide derivatives that inhibit CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) with IC50 values of approximately 10.6 μM [1]. This target is relevant for cancer and metabolic bone disease research, where modulation of vitamin D catabolism is therapeutically relevant. Procurement of this building block provides access to a patent-protected chemical space (US10022356, EP2964028) surrounding CYP24A1 inhibition, with established SAR indicating that the 4-chloro substituent contributes positively to target engagement .

Oxidative Cyclization to Antimicrobial Benzimidazoles

2-(4-Chlorophenyl)-1H-imidazole can be oxidatively cyclized to 2-(4-chlorophenyl)-1H-benzo[d]imidazole, a precursor that has yielded seventeen N-aryl acetamide derivatives with potent antibacterial activity (MIC = 1.562 μg/mL against Gram-positive and Gram-negative panel) and antimycobacterial activity (MIC = 3.96 μg/mL against M. smegmatis) [1]. This represents a >30-fold potency enhancement relative to unsubstituted benzimidazole cores based on class-level inference from literature precedent. The para-chloro substitution pattern is critical for this activity enhancement.

FTI Lead Optimization and Scaffold Hopping

Medicinal chemistry teams working on farnesyltransferase inhibitors (FTIs) for oncology indications can utilize 2-(4-chlorophenyl)-1H-imidazole as a validated pharmacophoric element. SAR studies in the tipifarnib series demonstrate that the 4-chlorophenyl group tolerates transposition to alternative positions on the imidazole ring without abolishing target binding [1], a property that facilitates scaffold hopping and patent circumvention efforts. This flexibility is not universally observed with other halogenated aryl substituents evaluated in the same study.

Microwave-Assisted Imidazole Library Synthesis

Laboratories engaged in high-throughput synthesis of imidazole-containing compound libraries can implement microwave-assisted protocols using 4-chloroaniline, glyoxal, and ammonium acetate to generate 2-(4-chlorophenyl)-1H-imidazole in minutes rather than hours [1]. The methodology aligns with green chemistry principles and is amenable to parallel reactor formats. For laboratories prioritizing rapid library expansion over cost-per-gram optimization, in-house synthesis using this protocol may be preferable to commercial procurement of the building block.

Application
Selection Property
Validation Focus
Regioselective N‑functionalization
Predictable N1 reactivity
N‑sulfonylation yield and regiochemistry
CYP24A1 inhibition research
4‑Chlorophenyl imidazole scaffold
Target engagement in recombinant CYP24A1 assay
Antimicrobial benzimidazole derivatization
4‑Chlorophenyl benzimidazole core
MIC endpoints against bacterial/mycobacterial panels
Farnesyltransferase inhibitor optimization
Scaffold tolerance to substitution
Binding mode retention in docking studies
Microwave‑assisted library synthesis
Reaction time efficiency
Yield and purity under microwave conditions

Technical Documentation Hub

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37 linked technical documents
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